
Tutin,6-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tutin,6-acetate is a derivative of tutin, a naturally occurring plant toxin found in the tutu plant (Coriaria species) in New Zealand. Tutin is known for its potent neurotoxic effects, acting as a convulsant and antagonist of the glycine receptor . This compound retains many of the biological properties of tutin, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tutin,6-acetate typically involves the acetylation of tutin. Tutin can be isolated from the tutu plant and then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 6-position of the tutin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of tutin from plant material, followed by purification and acetylation. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Tutin,6-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Tutin,6-acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and as a tool to study glycine receptor function.
Medicine: Explored for its potential therapeutic applications and as a lead compound for drug development.
Industry: Utilized in the development of pesticides and rodenticides due to its neurotoxic properties.
Mechanism of Action
Tutin,6-acetate exerts its effects primarily by antagonizing the glycine receptor, leading to convulsant activity. It also activates calcineurin, a protein phosphatase involved in various cellular processes. This activation leads to epileptic seizures and other neurotoxic effects . The compound interacts with multiple molecular targets, including NMDA receptors, GABA receptors, and voltage- and Ca²⁺-activated K⁺ channels .
Comparison with Similar Compounds
Tutin,6-acetate is chemically and pharmacologically similar to other picrotoxane-type sesquiterpenes such as picrotoxinin and coriamyrtin . These compounds share similar neurotoxic properties and mechanisms of action but differ in their specific molecular structures and biological activities. This compound is unique in its specific acetylation, which can influence its reactivity and interactions with biological targets .
List of Similar Compounds
- Picrotoxinin
- Coriamyrtin
- Picrotin
- Coriatin
Properties
Molecular Formula |
C17H20O7 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[(2R,6R,7R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate |
InChI |
InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1 |
InChI Key |
UUEQFDNPPWQXQE-OZKNVAFISA-N |
Isomeric SMILES |
CC(=C)C1C2C([C@]3([C@@]4(CO4)C5C([C@]3(C1C(=O)O2)O)O5)C)OC(=O)C |
Canonical SMILES |
CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)

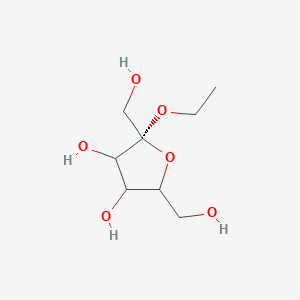
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)

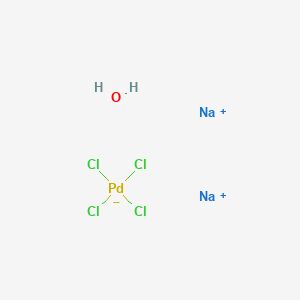
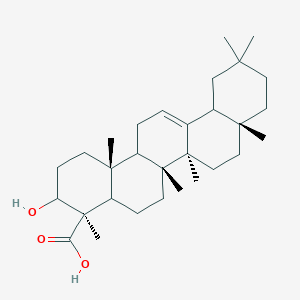

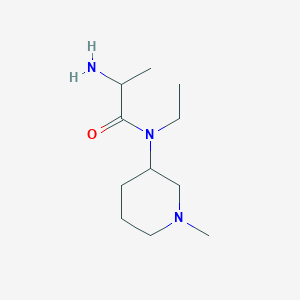
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
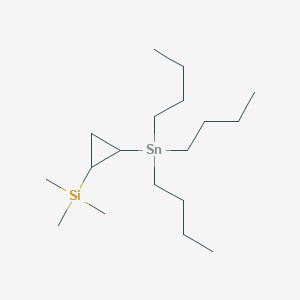
![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
